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molecular formula C28H18O2 B8549382 Benzofuran, 2,2'-[1,1'-biphenyl]-4,4'-diylbis- CAS No. 40350-12-7

Benzofuran, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-

Cat. No. B8549382
M. Wt: 386.4 g/mol
InChI Key: NRKPWTQKZGMMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04370486

Procedure details

In accordance with the statements of German Offenlegungsschrift No. 2,238,734, 4,4'-bis-(chloromethyl)biphenyl (42) is reacted with salicylaldehyde to give 4,4'-bis-(benzo[b]furan-2-yl)-biphenyl and this product is reacted further with oleum to give a mixture of the corresponding tri- and tetra-sulphonic acids. This mixture can also be used for the optical brightening of cotton and polyamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15]Cl)=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.[CH:17](=O)[C:18]1[C:19](=[CH:21][CH:22]=[CH:23][CH:24]=1)[OH:20]>>[O:20]1[C:2]([C:3]2[CH:8]=[CH:7][C:6]([C:9]3[CH:14]=[CH:13][C:12]([C:15]4[O:20][C:19]5[CH:21]=[CH:22][CH:23]=[CH:24][C:18]=5[CH:17]=4)=[CH:11][CH:10]=3)=[CH:5][CH:4]=2)=[CH:17][C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=CC=C(C=C1)C1=CC=C(C=C1)CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C2=C(C=C1C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC3=C(O1)C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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